molecular formula C33H36N4O8S B10849873 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849873
M. Wt: 648.7 g/mol
InChI Key: RFMOODWRTXUAKX-DOWNBTJOSA-N
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Description

KNI-10255 is a small molecular drug that has been investigated primarily as an inhibitor of Plasmodium Plasmepsin 2, an enzyme associated with malaria . This compound is part of a broader class of inhibitors designed to target specific proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds.

Preparation Methods

The synthesis of KNI-10255 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the core structure: This involves the use of specific starting materials and reagents to build the backbone of the molecule.

    Functional group modifications: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the compound’s activity and specificity.

    Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial production methods for KNI-10255 would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

KNI-10255 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a model compound for studying protease inhibition and enzyme kinetics.

    Biology: Investigating its effects on Plasmodium Plasmepsin 2 and other related enzymes.

    Medicine: Potential therapeutic applications in treating malaria and other diseases involving protease activity.

    Industry: Use in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

KNI-10255 exerts its effects by inhibiting Plasmodium Plasmepsin 2, an enzyme crucial for the survival of the malaria parasite . The compound binds to the active site of the enzyme, preventing it from hydrolyzing peptide bonds in proteins. This inhibition disrupts the parasite’s ability to process proteins, ultimately leading to its death.

Comparison with Similar Compounds

KNI-10255 can be compared with other protease inhibitors such as:

Properties

Molecular Formula

C33H36N4O8S

Molecular Weight

648.7 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(3-nitrophenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C33H36N4O8S/c1-33(2)30(31(41)35-28-24-14-7-6-11-21(24)16-26(28)38)36(19-46-33)32(42)29(40)25(15-20-9-4-3-5-10-20)34-27(39)18-45-23-13-8-12-22(17-23)37(43)44/h3-14,17,25-26,28-30,38,40H,15-16,18-19H2,1-2H3,(H,34,39)(H,35,41)/t25-,26+,28-,29-,30+/m0/s1

InChI Key

RFMOODWRTXUAKX-DOWNBTJOSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-])O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-])O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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